Cas no 2092102-09-3 ((1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine)

(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine structure
2092102-09-3 structure
Product name:(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
CAS No:2092102-09-3
MF:C8H15N5O2S
MW:245.301999330521
CID:5723050
PubChem ID:121208764

(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
    • AKOS026718166
    • F2157-0324
    • [1-[(1-methylsulfonylazetidin-3-yl)methyl]triazol-4-yl]methanamine
    • 2092102-09-3
    • starbld0026811
    • 1H-1,2,3-Triazole-4-methanamine, 1-[[1-(methylsulfonyl)-3-azetidinyl]methyl]-
    • Inchi: 1S/C8H15N5O2S/c1-16(14,15)13-4-7(5-13)3-12-6-8(2-9)10-11-12/h6-7H,2-5,9H2,1H3
    • InChI Key: KLFNUGVZCPOKKF-UHFFFAOYSA-N
    • SMILES: S(C)(N1CC(CN2C=C(CN)N=N2)C1)(=O)=O

Computed Properties

  • Exact Mass: 245.09464591g/mol
  • Monoisotopic Mass: 245.09464591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.61±0.1 g/cm3(Predicted)
  • Boiling Point: 458.9±55.0 °C(Predicted)
  • pka: 7.38±0.29(Predicted)

(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M111366-1g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanamine
2092102-09-3
1g
$ 570.00 2022-06-04
Life Chemicals
F2157-0324-2.5g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
2092102-09-3 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2157-0324-1g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
2092102-09-3 95%+
1g
$580.0 2023-09-06
TRC
M111366-500mg
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanamine
2092102-09-3
500mg
$ 365.00 2022-06-04
TRC
M111366-100mg
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanamine
2092102-09-3
100mg
$ 95.00 2022-06-04
Life Chemicals
F2157-0324-0.25g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
2092102-09-3 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2157-0324-10g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
2092102-09-3 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2157-0324-5g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
2092102-09-3 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2157-0324-0.5g
(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
2092102-09-3 95%+
0.5g
$551.0 2023-09-06

Additional information on (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine

Introduction to (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 2092102-09-3)

(1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 2092102-09-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives and is characterized by its unique structural features, which include a methylsulfonyl group and a 1H-1,2,3-triazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The synthesis of (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions, including the formation of the azetidine ring and the subsequent functionalization with the methylsulfonyl and triazole groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for both academic and industrial research.

In terms of its biological activity, (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has shown promising results in various preclinical studies. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. Specifically, this compound has been found to exhibit selective binding to certain GPCRs, suggesting its potential use in treating conditions such as pain, inflammation, and neurological disorders.

Recent studies have also explored the pharmacokinetic properties of (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine. These investigations have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further development into a therapeutic agent.

The safety profile of (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has been extensively evaluated in preclinical models. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for clinical translation.

In addition to its therapeutic applications, (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has also been studied for its utility as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable reagent for probing the function of GPCRs and other protein targets. This has led to its use in high-throughput screening assays and other experimental paradigms aimed at identifying novel drug leads.

The structural versatility of (1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-y l)methanamine also allows for the exploration of structure–activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into the key functional groups responsible for its biological activity. This information is crucial for optimizing the compound's properties and developing more potent and selective analogues.

In conclusion, (1-((1-(methylsulfonyl)azetidin-3-y l)methyl)- < strong > strong > em > em > em > em > em > em > em > em > em > em > em > em > em > em > em > em > )< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >< strong >( H-)<<<<<<<<<<<<<<<<<<<<< - - - - - - - - - - - - - - - - - - - - - - - - , , , , , , , , , , , , , , , , , , , , , , , . . . . . . . . . . . . . . . . . . . . . ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) methanamine ( CAS No. 2092102 – 09 – 03 ) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, coupled with its favorable biological activity and safety profile make it an attractive target for further research and development. Ongoing studies continue to uncover new applications and optimize its properties for potential therapeutic use.

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